Methyl 1-aminocyclohexane-1-carboxylate
Overview
Description
Methyl 1-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Methyl 1-aminocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, a precursor in the ethylene biosynthesis pathway . Additionally, this compound can act as a substrate for amino acid transporters, facilitating its uptake into cells .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in the production of specific proteins . These effects on cellular metabolism can impact overall cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, it has been found to inhibit the activity of certain enzymes involved in amino acid metabolism . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal impact on overall health and cellular function . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . Threshold effects have also been reported, with certain dosages leading to significant changes in metabolic activity and gene expression . These findings highlight the importance of careful dosage consideration in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized through the transsulfuration pathway, leading to the synthesis of cysteine . Additionally, it can participate in the methionine cycle, contributing to the production of S-adenosylmethionine, a key methyl donor in cellular methylation reactions . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of this compound into cells . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its biochemical activity and overall cellular effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Studies have shown that it is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to the mitochondria, where it may play a role in regulating mitochondrial function and energy metabolism . The subcellular localization of this compound is an important factor in understanding its overall biochemical effects.
Properties
IUPAC Name |
methyl 1-aminocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDTUMQGDPZWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398763 | |
Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-57-7 | |
Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-aminocyclohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.